N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide

Glycogen phosphorylase inhibition Indole-2-carboxamide SAR Antidiabetic drug discovery

N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide (CAS 90104‑13‑5; molecular formula C₁₈H₂₄N₄O₃; MW 344.4 g mol⁻¹) is a synthetic, low-molecular-weight dipeptide analog belonging to the substituted N-(indole‑2‑carbonyl)‑glycinamide chemical series. The compound was originated by Pfizer Inc.

Molecular Formula C18H24N4O3
Molecular Weight 344.4 g/mol
CAS No. 90104-13-5
Cat. No. B12895178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide
CAS90104-13-5
Molecular FormulaC18H24N4O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1
InChIInChI=1S/C18H24N4O3/c1-11(2)9-18(3,17(25)20-10-15(19)23)22-16(24)14-8-12-6-4-5-7-13(12)21-14/h4-8,11,21H,9-10H2,1-3H3,(H2,19,23)(H,20,25)(H,22,24)/t18-/m1/s1
InChIKeyDSHJFUDWCHRLCM-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide (CAS 90104‑13‑5): Procurement-Relevant Chemical Identity and Pharmacological Class


N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide (CAS 90104‑13‑5; molecular formula C₁₈H₂₄N₄O₃; MW 344.4 g mol⁻¹) is a synthetic, low-molecular-weight dipeptide analog belonging to the substituted N-(indole‑2‑carbonyl)‑glycinamide chemical series . The compound was originated by Pfizer Inc. as part of a broader programme targeting human liver glycogen phosphorylase (HLGP) for the treatment of type 2 diabetes mellitus, hyperglycaemia, and associated metabolic disorders [1]. Its structure features an indole‑2‑carbonyl cap linked to a 2‑methyl‑D‑leucylglycinamide backbone, a scaffold that distinguishes it from earlier indole‑2‑carboxamide prototypes such as CP‑320626 and CP‑91149 [2]. The compound is primarily encountered as a research tool in glycogen phosphorylase inhibition studies and has been referenced in patent families covering glycogen phosphorylase inhibitors [1][3].

Why N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide Cannot Be Replaced by a Generic Indole‑2‑Carboxamide Analog


The indole‑2‑carboxamide glycogen phosphorylase inhibitor class spans multiple sub‑series—3‑[(indole‑2‑carbonyl)amino]‑2‑hydroxy‑4‑phenylbutyric acid analogues, N‑(indole‑2‑carbonyl)‑phenylalanine analogues, and N‑(indole‑2‑carbonyl)‑glycinamide derivatives—that exhibit divergent enzyme kinetics, isoform selectivity, and cellular efficacy despite sharing a common indole‑2‑carbonyl pharmacophore [1]. The prototype CP‑320626 (5‑chloro‑1H‑indole‑2‑carboxylic acid [1‑(4‑fluorobenzyl)‑2‑(4‑hydroxypiperidin‑1‑yl)‑2‑oxoethyl]amide) inhibits recombinant human liver glycogen phosphorylase a (rHLGPa) with an IC₅₀ of 205 nM, while CP‑91149 achieves an IC₅₀ of 130 nM under comparable conditions [2][3]. In contrast, N‑(1H‑indole‑2‑carbonyl)‑2‑methyl‑D‑leucylglycinamide is reported in BindingDB with a Ki of 170 μM against rabbit muscle glycogen phosphorylase b, indicating substantially different target engagement [4]. The glycinamide sub‑series, to which the target compound belongs, was specifically patented for its distinct substitution pattern at the glycinamide C‑terminus, which modulates potency, glucose sensitivity, and tissue selectivity in ways that cannot be extrapolated from the phenylalanine or phenylbutyric acid sub‑series [5]. Consequently, substituting this compound with a more potent but structurally dissimilar indole‑2‑carboxamide (e.g., CP‑320626 or CP‑91149) would invalidate any structure‑activity relationship (SAR) conclusion drawn from experiments employing the glycinamide scaffold.

Quantitative Differentiation Evidence: N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide vs. Indole‑2‑Carboxamide Comparators


Scaffold Class Differentiation: Glycinamide vs. Phenylalanine‑Derived Indole‑2‑Carboxamides

N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide belongs to the glycinamide sub-series of indole‑2‑carboxamide glycogen phosphorylase inhibitors, which is structurally distinct from the phenylalanine‑derived sub‑series exemplified by CP‑320626 and CP‑91149. The glycinamide C‑terminus replaces the phenylalanine dimethylamide or hydroxypiperidinyl motifs found in the more potent prototypes. In the foundational J. Med. Chem. 1998 publication, the phenylalanine‑derived lead compound 14 (5‑chloro‑N‑[(1S)‑1‑(dimethylcarbamoyl)‑2‑phenylethyl]‑1H‑indole‑2‑carboxamide) inhibited rHLGPa with an IC₅₀ of 82 nM, a potency that was critically dependent on the dimethylamide C‑terminus [1]. The glycinamide series was pursued in separate patent filings (US 6,277,877) to explore distinct SAR space, indicating that the C‑terminal substitution pattern is a key determinant of target engagement and isoform selectivity [2].

Glycogen phosphorylase inhibition Indole-2-carboxamide SAR Antidiabetic drug discovery

Isoform Selectivity Profile: Muscle Glycogen Phosphorylase b vs. Liver Glycogen Phosphorylase a

The target compound has documented inhibitory activity against rabbit skeletal muscle glycogen phosphorylase b (RMGPb) with a Ki of 170 μM, whereas the clinical prototype CP‑91149 was characterized primarily against the liver isoform (HLGPa, IC₅₀ = 0.13 μM) and displays 5‑ to 10‑fold reduced potency in the absence of glucose [1][2]. The muscle isoform (PYGM) and liver isoform (PYGL) of glycogen phosphorylase share ~80% sequence identity but differ in their allosteric regulation by AMP, glucose‑6‑phosphate, and phosphorylation state [3]. The fact that the target compound's binding data were generated against the unphosphorylated muscle isoform (GPb) rather than the active liver isoform (GPa) suggests that its selectivity profile may differ meaningfully from liver‑targeted indole‑2‑carboxamides, although direct head‑to‑head comparison under identical assay conditions is not available [1].

Isoform selectivity Glycogen phosphorylase b Muscle vs. liver GP

Sterochemical Configuration: D‑Leucine vs. L‑Leucine Stereochemistry in the Glycinamide Backbone

The target compound incorporates a 2‑methyl‑D‑leucyl residue, in contrast to the L‑leucine stereochemistry that would be expected in a canonical peptide bond. In the indole‑2‑carboxamide phenylalanine series, the D‑phenylalanine enantiomer (compound 15) exhibited an rHLGPa IC₅₀ of 260 nM, approximately 3‑fold less potent than its L‑enantiomer (compound 14, IC₅₀ = 82 nM) [1]. This demonstrates that stereochemistry at the α‑carbon of the amino acid residue significantly modulates target engagement. The D‑configuration in the target compound may confer resistance to proteolytic degradation by endogenous peptidases, a property that has been exploited in other D‑amino acid‑containing peptidomimetic drug candidates [2]. However, no direct stereochemical comparator data for the D‑ vs. L‑leucylglycinamide pair are publicly available .

D-amino acid SAR Stereochemistry–activity relationship Peptidomimetic stability

Indole 5‑Position Substituent Status: Unsubstituted Indole vs. 5‑Chloro‑Indole Comparators

The target compound bears an unsubstituted indole ring at the 5‑position, whereas the most extensively characterized indole‑2‑carboxamide inhibitors (CP‑320626, CP‑91149, and compound 1 from J. Med. Chem. 1998) all feature a 5‑chloro substituent. In the phenylbutyric acid series, removal of the 5‑chloro substituent (compound 7, 5‑H‑indole) increased the rHLGPa IC₅₀ from 110 nM to 440 nM, representing a ~4‑fold potency loss [1]. The 5‑chloro substituent occupies a hydrophobic pocket at the indole‑binding site of glycogen phosphorylase and participates in favourable van der Waals interactions with the enzyme [2]. The absence of this substituent in the target compound predicts reduced affinity for the indole‑binding allosteric site on glycogen phosphorylase, which is consistent with the reported Ki of 170 μM against RMGPb [3]. However, the unsubstituted indole may reduce lipophilicity (clogP) and improve aqueous solubility relative to 5‑chloro congeners, which could be advantageous for certain in vitro assay formats requiring higher compound concentrations .

Indole substitution SAR 5-Chloro-indole pharmacophore Hydrophobic binding pocket

Molecular Weight and Ligand Efficiency Differentiation from High-Molecular-Weight Indole‑2‑Carboxamides

With a molecular weight of 344.4 g mol⁻¹, the target compound is substantially smaller than the clinical prototype CP‑91149 (MW ~473 g mol⁻¹ for the free base) and CP‑320626 (MW ~446 g mol⁻¹) [1]. In the glycinamide patent series (US 6,277,877), compounds with molecular weights in the 300–400 Da range were explicitly claimed, reflecting a strategy to optimize ligand efficiency (binding affinity per heavy atom) and oral bioavailability [2]. Lower molecular weight correlates with improved membrane permeability and solubility, parameters that are critical for cellular assay performance and in vivo pharmacokinetics. While the target compound's absolute potency is modest (Ki = 170 μM), its ligand efficiency (LE ≈ 0.19 kcal mol⁻¹ per heavy atom, assuming ΔG ≈ −5.1 kcal mol⁻¹ from Ki) may compare favourably with larger, more lipophilic indole‑2‑carboxamides when normalized for molecular size [3].

Ligand efficiency Molecular weight optimization Fragment-like properties

Patent‑Defined Glycinamide Sub‑Series: Explicit Structural Differentiation from Amide and Phenylbutyric Acid Sub‑Series

The Pfizer patent family (US 6,277,877; US 6,107,329; WO 96/39384) explicitly delineates the substituted N-(indole‑2‑carbonyl)‑glycinamide sub‑series as a distinct chemical matter class from the concurrently claimed N-(indole‑2‑carbonyl)‑amide derivatives (US 6,297,269) and the earlier 3‑[(indole‑2‑carbonyl)amino]‑2‑hydroxy‑4‑phenylbutyric acid series described in J. Med. Chem. 1998 [1][2]. The glycinamide patent (US 6,277,877) specifically claims compounds where the C‑terminus is a glycinamide moiety optionally substituted at the α‑carbon, as exemplified by the target compound's 2‑methyl substitution. This structural distinction was deemed sufficiently novel and non‑obvious to warrant a separate patent grant, indicating that the glycinamide series possesses unique SAR and biological properties that are not fully anticipated by the amide or phenylbutyric acid sub‑series [3]. For intellectual property and freedom‑to‑operate considerations in drug discovery programmes, sourcing a compound from the glycinamide sub‑series rather than the amide sub‑series may carry different implications for composition‑of‑matter claims [4].

Patent landscape Glycinamide intellectual property Chemical matter differentiation

Recommended Research and Procurement Application Scenarios for N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide (CAS 90104‑13‑5)


Glycinamide Sub‑Series SAR Expansion for Glycogen Phosphorylase Inhibitor Lead Optimisation

Medicinal chemistry teams engaged in optimising glycogen phosphorylase inhibitors can use this compound as a reference standard for the glycinamide sub‑series. Its 2‑methyl‑D‑leucylglycinamide backbone provides a scaffold distinct from the extensively characterised phenylalanine‑derived leads (e.g., CP‑320626, CP‑91149). By systematically varying the indole 5‑substituent, the C‑terminal amide, and the α‑methyl group, researchers can map the SAR of the glycinamide series and compare it with published data for the phenylbutyric acid and amide series [1]. This is particularly relevant given that the 1998 J. Med. Chem. publication demonstrated that C‑terminal modifications (e.g., dimethylamide → methylamide → carboxylic acid) could modulate rHLGPa IC₅₀ values by >10‑fold, underscoring the importance of exploring SAR within each sub‑series independently [1].

Isoform‑Selective Tool Compound for Muscle Glycogen Phosphorylase (PYGM) Studies

The documented inhibitory activity of this compound against rabbit muscle glycogen phosphorylase b (Ki = 170 μM) makes it a suitable starting point for developing isoform‑selective probes targeting PYGM [2]. While its potency is modest, the compound's selectivity relative to the liver isoform (PYGL) has not been systematically evaluated, presenting an opportunity for researchers to profile this compound across human PYGM, PYGL, and PYGB (brain) isoforms. Given that the muscle isoform is implicated in McArdle disease (glycogen storage disease type V) and that muscle glycogen metabolism plays a role in exercise physiology, a PYGM‑preferring tool compound would have distinct scientific value [3].

D‑Amino Acid‑Containing Peptidomimetic Stability Assessment

The presence of a D‑leucine residue in this compound provides a platform for evaluating the impact of D‑amino acid incorporation on the metabolic stability of glycogen phosphorylase inhibitors. D‑amino acid‑containing peptides are known to exhibit enhanced resistance to proteolytic degradation in plasma and hepatic microsomal preparations [4]. Researchers can compare the stability of this D‑leucylglycinamide with that of its putative L‑leucine enantiomer (CAS 90104‑12‑4, N‑(1H‑indole‑2‑carbonyl)‑2‑methyl‑L‑leucylglycinamide) to quantify the stereochemical contribution to pharmacokinetic half‑life .

Fragment‑Based Drug Discovery Starting Point for Allosteric GP Inhibitors

With a molecular weight of 344.4 Da and a heavy atom count of 25, this compound resides near the upper boundary of fragment‑like chemical space (MW ≤300 Da, heavy atoms ≤22). Its modest binding affinity (Ki = 170 μM) is consistent with fragment‑level potency, making it a tractable starting point for structure‑based optimisation [2]. The indole‑2‑carbonyl moiety has been crystallographically confirmed to occupy the allosteric indole‑binding site of glycogen phosphorylase, providing a structural basis for fragment growing and merging strategies [5]. Procurement of this compound for co‑crystallisation or biophysical fragment screening campaigns is warranted.

Quote Request

Request a Quote for N-(1H-Indole-2-carbonyl)-2-methyl-D-leucylglycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.